18-Deoxynargenicin A1 is a member of the nargenicin family, which includes a variety of natural products known for their antibiotic properties. This compound is characterized by its unique molecular structure and biological activity, primarily as an antibacterial agent. It is derived from nargenicin A1, which has been studied for its potential therapeutic applications, particularly in combating bacterial infections.
18-Deoxynargenicin A1 was first synthesized from nargenicin A1, which is produced by the actinomycete Nocardia species. The original discovery and synthesis of nargenicin A1 were reported in the 1980s, with subsequent studies focusing on its derivatives, including 18-deoxynargenicin A1. The compound has garnered attention due to its structural uniqueness and potential efficacy against various bacterial strains .
18-Deoxynargenicin A1 is classified as an oxazolidine and a macrolide antibiotic. Macrolides are characterized by their large lactone ring structure, which is essential for their biological activity. The specific classification of 18-deoxynargenicin A1 within this group highlights its relevance in medicinal chemistry and pharmacology.
The synthesis of 18-deoxynargenicin A1 involves several key steps that modify the structure of nargenicin A1. The process typically includes:
The total synthesis of 18-deoxynargenicin A1 has been documented with specific reaction conditions that optimize yield and stereoselectivity . Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to analyze the purity and identity of the synthesized compound.
The molecular structure of 18-deoxynargenicin A1 features a complex arrangement that includes:
The molecular formula for 18-deoxynargenicin A1 is , and it has a molecular weight of approximately 373.49 g/mol. X-ray crystallography has been used to elucidate its three-dimensional structure, confirming the presence of specific stereocenters critical for its function .
18-Deoxynargenicin A1 participates in various chemical reactions typical for macrolide antibiotics, including:
The reactivity of 18-deoxynargenicin A1 can be attributed to its functional groups, which allow it to interact with bacterial enzymes, potentially inhibiting their function .
The mechanism by which 18-deoxynargenicin A1 exerts its antibacterial effects involves:
Studies have shown that 18-deoxynargenicin A1 exhibits selective activity against certain Gram-positive bacteria, making it a potential candidate for targeted antibiotic therapy .
Relevant data from studies indicate that the physical properties significantly influence the compound's bioavailability and therapeutic efficacy .
18-Deoxynargenicin A1 has potential applications in:
18-Deoxynargenicin A1 (C₂₈H₃₇NO₇; MW 499.60 g/mol) is a modified macrolide antibiotic characterized by the absence of the C18 oxygen atom present in its parent compound, nargenicin A1. Its architecture features a complex oxa-bridged tricyclic core comprising a 18-membered macrolactone ring fused to a trans-decalin system and a unique tetrahydropyran ring. The stereochemical configuration includes 13 chiral centers, with critical absolute configurations at C3 (R), C4 (S), C7 (R), and C12 (S) determining its three-dimensional topology. The C18 deoxygenation eliminates the hydroxyethyl moiety (‑CH₂CH₂OH) present in nargenicin A1, resulting in a simplified ethyl side chain (‑CH₂CH₃) [4] [8]. This modification reduces the molecule’s polarity while preserving the rigid, saddle-like curvature imparted by the ether bridge between C8 and C13—a structural hallmark critical for target binding [4].
Table 1: Molecular Properties of 18-Deoxynargenicin A1 vs. Nargenicin A1
Property | 18-Deoxynargenicin A1 | Nargenicin A1 |
---|---|---|
Molecular Formula | C₂₈H₃₇NO₇ | C₂₈H₃₇NO₈ |
Molecular Weight | 499.60 g/mol | 515.60 g/mol |
C18 Functional Group | Ethyl (‑CH₂CH₃) | Hydroxyethyl (‑CH₂CH₂OH) |
Key Stereocenters | 13 | 14 |
Ether Bridge Position | C8–O–C13 | C8–O–C13 |
The C18 deoxygenation differentiates 18-deoxynargenicin A1 (synonym: Antibiotic 367c) from nargenicin A1, altering its biochemical profile. While nargenicin A1 exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA, Clostridia), 18-deoxynargenicin A1 shows reduced antibacterial potency but emerging anticancer potential [4] [9]. This divergence arises from the loss of hydrogen-bonding capacity at C18, which modulates interactions with biological targets like DNA polymerase III (DnaE) in bacteria [7].
Structurally, 18-deoxynargenicin A1 belongs to a family of nargenicin analogues generated via:
Notable analogues include:
Table 2: Bioactivity Comparison of Nargenicin Analogues
Compound | Antibacterial Activity | Anticancer Activity | Key Modifications |
---|---|---|---|
Nargenicin A1 | Strong (Gram-positive) | Moderate | None (Parent compound) |
18-Deoxynargenicin A1 | Reduced | Moderate | C18 deoxygenation |
23-Demethyl 8,13-deoxynargenicin | Negligible | High | C23 demethylation; C8/C13 reduction |
8,13-Deoxynargenicin | None | Low | Ether bridge cleavage |
The structural elucidation of 18-deoxynargenicin A1 relies on complementary spectroscopic techniques:
NOESY analyses validate trans-decalin ring junctures (H3/H5, H7/H9) and the β-oriented ethyl group at C18 [4].
High-Resolution Mass Spectrometry (HR-MS):
MS/MS fragmentation reveals signature ions at m/z 328 (loss of pyrrole carboxylate) and m/z 310 (further dehydration) [6].
X-Ray Diffraction (XRD):Though unreported for 18-deoxynargenicin A1, XRD data for nargenicin A1 confirms the ether bridge geometry (C8–O–C13 distance: 1.42 Å) and lactone conformation [4]. Computational modeling (e.g., in silico docking) supports similar topology in the deoxy analogue [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7